![molecular formula C22H15N5O4 B5135747 2,4-dinitro-N-(4-phenyldiazenylphenyl)naphthalen-1-amine](/img/structure/B5135747.png)
2,4-dinitro-N-(4-phenyldiazenylphenyl)naphthalen-1-amine
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Overview
Description
2,4-dinitro-N-(4-phenyldiazenylphenyl)naphthalen-1-amine is an organic compound characterized by its complex structure, which includes nitro groups, a diazenyl group, and a naphthylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-(4-phenyldiazenylphenyl)naphthalen-1-amine typically involves multiple steps, starting with the nitration of naphthalene to introduce nitro groups. This is followed by the diazotization of aniline derivatives to form the diazenyl group. The final step involves coupling the diazenyl compound with the nitrated naphthalene under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with handling nitro compounds and diazonium salts.
Chemical Reactions Analysis
Types of Reactions
2,4-dinitro-N-(4-phenyldiazenylphenyl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or further nitrated derivatives.
Scientific Research Applications
2,4-dinitro-N-(4-phenyldiazenylphenyl)naphthalen-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 2,4-dinitro-N-(4-phenyldiazenylphenyl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and diazenyl moiety can participate in redox reactions, influencing the compound’s biological activity. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a pesticide and in weight loss treatments.
2,4-Dinitrophenylhydrazine: Used in analytical chemistry for the detection of carbonyl compounds.
2,4-Dinitrodiphenylamine: Studied for its potential as a chromogenic chemosensor.
Uniqueness
2,4-dinitro-N-(4-phenyldiazenylphenyl)naphthalen-1-amine is unique due to its combination of nitro, diazenyl, and naphthylamine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4-dinitro-N-(4-phenyldiazenylphenyl)naphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O4/c28-26(29)20-14-21(27(30)31)22(19-9-5-4-8-18(19)20)23-15-10-12-17(13-11-15)25-24-16-6-2-1-3-7-16/h1-14,23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZXZZUTXWYOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C4=CC=CC=C43)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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